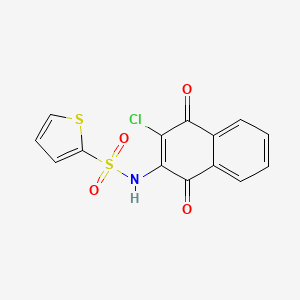

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide

CAS No.: 877793-88-9

Cat. No.: VC4384914

Molecular Formula: C14H8ClNO4S2

Molecular Weight: 353.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877793-88-9 |

|---|---|

| Molecular Formula | C14H8ClNO4S2 |

| Molecular Weight | 353.79 |

| IUPAC Name | N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H |

| Standard InChI Key | FZHAPDANAPDYQR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide, reflecting its naphthoquinone core substituted with a chlorine atom at position 3 and a thiophene-2-sulfonamide group at position 2. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 877793-88-9 |

| Molecular Formula | C₁₄H₈ClNO₄S₂ |

| Molecular Weight | 353.79 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 |

| InChI Key | FZHAPDANAPDYQR-UHFFFAOYSA-N |

The naphthoquinone scaffold confers redox activity, while the sulfonamide group enhances solubility and potential for hydrogen bonding .

Crystallographic and Conformational Analysis

X-ray diffraction studies of structurally analogous naphthoquinone derivatives reveal planar naphthoquinone cores with dihedral angles between substituents influencing molecular packing. For example, in N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-propionylpropionamide, the imide group forms a dihedral angle of 77.36° with the naphthoquinone ring, while π-π stacking interactions (centroid-centroid distance: 3.888 Å) stabilize the crystal lattice . Similar intermolecular interactions, including weak C–H⋯O hydrogen bonds, are anticipated in the title compound .

Structural Modifications and SAR Insights

Impact of Substituents

-

Chlorine at C3: Enhances electrophilicity, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues) .

-

Sulfonamide Group: Improves water solubility and enables hydrogen bonding with target proteins .

Comparative Pharmacokinetics

| Derivative | Target | IC₅₀/EC₅₀ | Selectivity Index |

|---|---|---|---|

| Compound 3 | EGFR | 3.96 nM | >20 |

| Compound 9 | MOLT-3 cells | 1.75 μM | 10.5 |

| Thiophene analog | S. aureus | 30 μg/mL | N/A |

Future Directions and Challenges

Research Gaps

-

Targeted Delivery: Encapsulation in nanocarriers (e.g., liposomes) may mitigate off-target toxicity .

-

Mechanistic Studies: Elucidating the compound’s interaction with proteasomes or kinase domains requires crystallographic data .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume